Cas no 158991-23-2 (Carbamic acid,N-[(1R)-1-(1H-indol-3-ylmethyl)-1-methyl-2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]-,2-benzofuranylmethyl ester)

Carbamic acid,N-[(1R)-1-(1H-indol-3-ylmethyl)-1-methyl-2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]-,2-benzofuranylmethyl ester structure
158991-23-2 structure
Nome del prodotto:Carbamic acid,N-[(1R)-1-(1H-indol-3-ylmethyl)-1-methyl-2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]-,2-benzofuranylmethyl ester
Numero CAS:158991-23-2
MF:C30H29N3O4
MW:495.568967580795
CID:170406
PubChem ID:9805809

Carbamic acid,N-[(1R)-1-(1H-indol-3-ylmethyl)-1-methyl-2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]-,2-benzofuranylmethyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • Carbamic acid,N-[(1R)-1-(1H-indol-3-ylmethyl)-1-methyl-2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]-,2-benzofuranylmethyl ester
    • Cam-4261
    • CI-1021
    • PD-154075
    • QK6IAJLA0M
    • UNII-QK6IAJLA0M
    • 158991-23-2
    • PD 154075
    • BDBM50101416
    • DTXSID201107758
    • Carbamic acid, N-((1R)-1-(1H-indol-3-ylmethyl)-1-methyl-2-oxo-2-(((1S)-1-phenylethyl)amino)ethyl)-, 2-benzofuranylmethyl ester
    • [2-(1H-Indol-3-yl)-1-methyl-1-(1-phenyl-ethylcarbamoyl)-ethyl]-carbamic acid benzofuran-2-ylmethyl ester
    • 1-BENZOFURAN-2-YLMETHYL (1R)-1-(1H-INDOL-3-YLMETHYL)-1-METHYL-2-OXO-2-[[(1S)-1-PHENYLETHYL]AMINO]ETHYLCARBAMATE
    • 2-Benzofuranylmethyl N-[(1R)-1-(1H-indol-3-ylmethyl)-1-methyl-2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]carbamate
    • SCHEMBL2139814
    • 2-benzofuranylmethoxycarbonyl-alpha-methyltryptophan-N-(1-phenylethyl)amide
    • Carbamic acid, N-[(1R)-1-(1H-indol-3-ylmethyl)-1-methyl-2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]-, 2-benzofuranylmethyl ester
    • CHEMBL307488
    • [(R)-2-(3H-Indol-3-yl)-1-methyl-1-((S)-1-phenyl-ethylcarbamoyl)-ethyl]-carbamic acid benzofuran-2-ylmethyl ester
    • Inchi: InChI=1S/C30H29N3O4/c1-20(21-10-4-3-5-11-21)32-28(34)30(2,17-23-18-31-26-14-8-7-13-25(23)26)33-29(35)36-19-24-16-22-12-6-9-15-27(22)37-24/h3-16,18,20,31H,17,19H2,1-2H3,(H,32,34)(H,33,35)
    • Chiave InChI: IVIQHHCTWSXXCT-UHFFFAOYSA-N
    • Sorrisi: O=C(NC(C(NC(C1=CC=CC=C1)C)=O)(C)CC1=CNC2=CC=CC=C12)OCC1=CC2=CC=CC=C2O1

Proprietà calcolate

  • Massa esatta: 495.21597
  • Massa monoisotopica: 495.21580641g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 37
  • Conta legami ruotabili: 9
  • Complessità: 787
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5.4
  • Superficie polare topologica: 96.4Ų

Proprietà sperimentali

  • PSA: 96.36
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd